N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide
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Description
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N5O2S, with a molecular weight of 329.38 g/mol. This compound features a furan ring, a tetrazole moiety, and a sulfanylacetamide group, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the tetrazole ring followed by the introduction of the furan and sulfanylacetamide groups. The detailed synthetic pathway can be found in relevant literature, where various derivatives have been synthesized and characterized for their biological properties .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 - 4 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
2. Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibits moderate cytotoxic effects, suggesting potential as an anticancer agent .
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Adenocarcinoma) | 15 |
MCF-7 (Breast Cancer) | 20 |
The proposed mechanism of action for this compound includes the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism in cancer cells. These actions are attributed to the unique structural features of the compound that allow it to interact effectively with biological targets .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls, showcasing its potential for therapeutic use against resistant strains .
- Anticancer Activity Assessment : Another investigation assessed the compound's ability to induce apoptosis in cancer cells, revealing that it activates caspase pathways leading to programmed cell death .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-11-5-2-3-7-13(11)20-15(17-18-19-20)23-10-14(21)16-9-12-6-4-8-22-12/h2-8H,9-10H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZKMPGFZBHWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.